3-Oxo-4-(4-fluorophenyl)butanoic acid
Overview
Description
3-Oxo-4-(4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H9FO3. It is characterized by the presence of a ketone group (3-oxo) and a fluorophenyl group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(4-fluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions typically include:
Reagents: 4-fluorobenzaldehyde, ethyl acetoacetate, base (e.g., sodium ethoxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of more efficient catalysts to enhance yield and reduce reaction time. The specific methods can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(4-fluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under appropriate conditions.
Major Products
Oxidation: Formation of 4-(4-fluorophenyl)butanoic acid.
Reduction: Formation of 4-(4-fluorophenyl)butanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
3-Oxo-4-(4-fluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(4-fluorophenyl)butanoic acid involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the fluorophenyl group can influence the compound’s electronic properties and reactivity. These interactions can affect the compound’s biological activity and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-4-(4-chlorophenyl)butanoic acid
- 3-Oxo-4-(4-bromophenyl)butanoic acid
- 3-Oxo-4-(4-methylphenyl)butanoic acid
Uniqueness
3-Oxo-4-(4-fluorophenyl)butanoic acid is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in pharmaceutical research.
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXIFEOZYJGWGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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